Cyclononylmethanol
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Overview
Description
Cyclononylmethanol is an organic compound with the molecular formula C10H20O It is a cycloalkane derivative where a hydroxyl group is attached to a nine-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclononylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclononanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of cyclononanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone group to a hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
Cyclononylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclononanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield cyclononane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in diethyl ether.
Major Products
Oxidation: Cyclononanone.
Reduction: Cyclononane.
Substitution: Cyclononyl chloride or cyclononyl bromide.
Scientific Research Applications
Cyclononylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other cycloalkane derivatives and complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclononylmethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: A five-membered ring analog with similar chemical properties.
Cyclohexylmethanol: A six-membered ring analog commonly used in organic synthesis.
Cyclooctylmethanol: An eight-membered ring analog with comparable reactivity.
Uniqueness
Cyclononylmethanol is unique due to its nine-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and conformational dynamics in larger cycloalkanes.
Properties
CAS No. |
26600-37-3 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
cyclononylmethanol |
InChI |
InChI=1S/C10H20O/c11-9-10-7-5-3-1-2-4-6-8-10/h10-11H,1-9H2 |
InChI Key |
KQTIRCUDIVJUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)CO |
Origin of Product |
United States |
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